

Application Notes and Protocols: Vasoactive Intestinal Peptide (VIP) in Neuroscience Research

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Compound of Interest

Compound Name: *VIP (1-12), human, porcine, rat, ovine*

Cat. No.: *B055623*

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Introduction

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with a wide distribution throughout the central and peripheral nervous systems.^{[1][2][3]} It functions as a neurotransmitter, neuromodulator, and neurotrophic factor, playing crucial roles in synaptic transmission, neuroinflammation, and circadian rhythms.^{[1][2][4]} VIP exerts its effects through two high-affinity G-protein coupled receptors, VPAC1 and VPAC2.^{[2][3]}

A Note on VIP Fragments: The N-terminal fragment, VIP (1-12), has been investigated in some contexts. However, in studies related to the central nervous system, such as the relaxation of brain arteries, VIP (1-12) has been found to be biologically inactive. Furthermore, immunoassays for VIP often show no cross-reactivity with the VIP (1-12) fragment, suggesting a lack of significant interaction with key binding sites. While one vendor lists VIP (1-12) as a ligand for the CD4 receptor, its application in neuroscience research is not well-established. Therefore, these application notes will focus on the well-characterized, full-length VIP peptide.

Quantitative Data

The following tables summarize key quantitative data for the full-length Vasoactive Intestinal Peptide based on published literature.

Table 1: Receptor Binding Affinity

Ligand	Receptor	Binding Affinity (Kd/Ki)	Species/System
VIP	VPAC1	~0.5 nM	Rat/Human
VIP	VPAC2	~0.5 nM	Rat/Human
VIP	PAC1	>500 nM	Rat

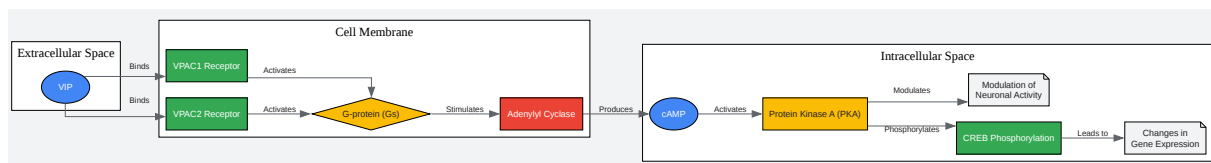
Table 2: Effective Concentrations in In Vitro Neuroscience Experiments

Experimental Model	Parameter Measured	Effective VIP Concentration	Observed Effect
Mouse Suprachiasmatic Nucleus (SCN) Slices	Neuronal Firing Rate	1-10 μ M	Increased firing rate[4]
Rat Hippocampal Slices	Modulation of Serotonin (5-HT1) Receptors	10^{-7} M	Increased number of 5-HT1 receptors[5]
Chick Ciliary Ganglion Neurons	cAMP Levels	1 μ M	Near-maximal increase in cAMP[6]
Mouse GnRH Neurons	Calcium Oscillations	100 nM	Increased frequency of calcium oscillations

Signaling Pathways

VIP binding to its receptors, VPAC1 and VPAC2, primarily activates the Gs alpha subunit of the G-protein complex. This initiates a signaling cascade through adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A

(PKA).[1] In some neuronal populations, VIP receptor activation can also couple to other G-proteins, such as Gq, to activate the Phospholipase C (PLC) pathway.



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Caption: VIP signaling through the canonical Gs/cAMP/PKA pathway.

Experimental Protocols

Protocol 1: In Vitro Electrophysiology - Acute Brain Slice Recording

This protocol describes the application of VIP to acute brain slices to study its effects on neuronal activity.

1. Brain Slice Preparation:

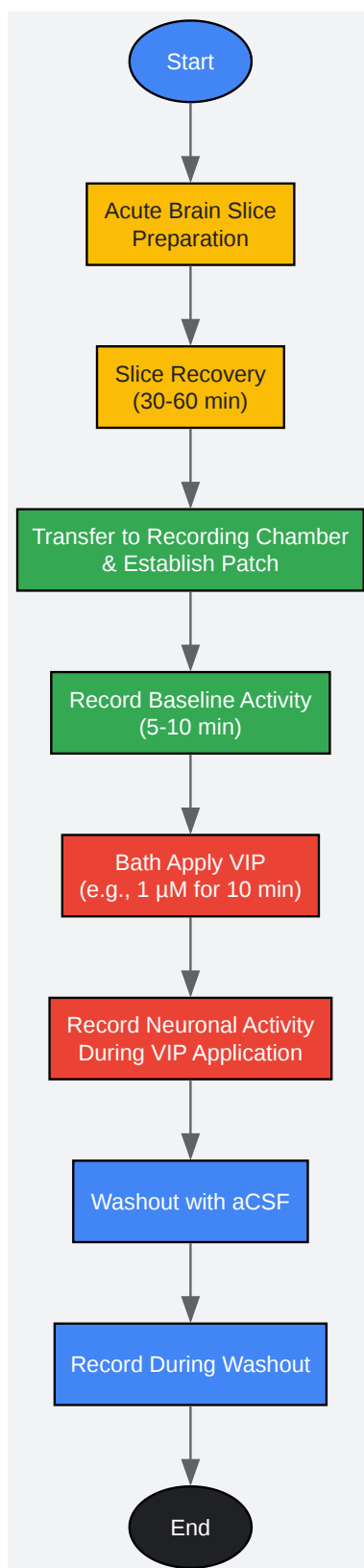
- Anesthetize an adult mouse (e.g., C57BL/6) and perfuse transcardially with ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 126 NaCl, 3 KCl, 2 MgCl₂, 2 CaCl₂, 1.1 NaH₂PO₄, 26 NaHCO₃, and 10 D-glucose.
- Rapidly dissect the brain and prepare 300 µm coronal or sagittal slices of the region of interest (e.g., hippocampus, SCN) using a vibratome in ice-cold, oxygenated aCSF.
- Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.

2. Electrophysiological Recording:

- Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
- Perform whole-cell patch-clamp recordings from visually identified neurons.
- Establish a stable baseline recording of neuronal activity (e.g., spontaneous firing rate, postsynaptic currents) for at least 5-10 minutes.

3. VIP Application:

- Prepare a stock solution of VIP in a suitable solvent (e.g., sterile water or aCSF) and store in aliquots at -20°C or -80°C.
- On the day of the experiment, dilute the VIP stock solution in aCSF to the final desired concentration (e.g., 1 μ M).
- Bath-apply the VIP-containing aCSF to the slice for a defined period (e.g., 5-15 minutes).
- Record the changes in neuronal activity during and after VIP application.
- Perform a washout by perfusing with regular aCSF to determine the reversibility of the effects.



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Caption: Workflow for in vitro electrophysiological recording with VIP.

Protocol 2: In Vitro Neuroprotection Assay

This protocol is designed to assess the neuroprotective effects of VIP against an excitotoxic insult in primary neuronal cultures.

1. Primary Neuronal Culture:

- Dissect the desired brain region (e.g., cortex or hippocampus) from embryonic day 18 (E18) rat or mouse pups.
- Dissociate the tissue enzymatically (e.g., with trypsin) and mechanically.
- Plate the dissociated cells onto poly-D-lysine coated culture plates or coverslips in a suitable neuronal culture medium.
- Maintain the cultures in a humidified incubator at 37°C with 5% CO₂ for 7-10 days to allow for maturation.

2. Experimental Treatment:

- Prepare a stock solution of VIP in sterile, serum-free culture medium.
- Pre-treat the neuronal cultures with different concentrations of VIP for a specified duration (e.g., 1-24 hours).
- Introduce an excitotoxic agent, such as N-methyl-D-aspartate (NMDA) or glutamate, to the culture medium at a pre-determined toxic concentration.
- Co-incubate the cells with the excitotoxin and VIP for a defined period (e.g., 30 minutes to 24 hours).
- Include control groups: untreated cells, cells treated with VIP alone, and cells treated with the excitotoxin alone.

3. Assessment of Neuroprotection:

- After the treatment period, assess cell viability using methods such as the MTT assay, LDH release assay, or live/dead cell staining (e.g., with calcein-AM and ethidium homodimer-1).

- Quantify neuronal survival by counting the number of viable neurons in each treatment group.
- Data can be expressed as a percentage of the control (untreated) group.

Protocol 3: In Vivo Administration via Intracerebroventricular (ICV) Injection

This protocol describes the direct administration of VIP into the brain ventricles of a rodent model.

1. Animal Preparation and Surgery:

- Anesthetize the animal (e.g., adult rat or mouse) with an appropriate anesthetic agent.
- Secure the animal in a stereotaxic frame.
- Surgically expose the skull and drill a small burr hole at the stereotaxic coordinates for the lateral ventricle.
- Implant a guide cannula aimed at the lateral ventricle and secure it to the skull with dental cement. Allow the animal to recover from surgery for at least one week.

2. VIP Injection:

- Dissolve VIP in sterile, pyrogen-free artificial cerebrospinal fluid (aCSF).
- Briefly anesthetize the animal or gently restrain it.
- Insert an injection cannula through the guide cannula into the lateral ventricle.
- Infuse a small volume (e.g., 1-5 μ l) of the VIP solution over several minutes using a microinjection pump.
- Leave the injection cannula in place for a few minutes after the infusion to minimize backflow.
- Include a vehicle control group that receives an injection of aCSF only.

3. Post-Injection Analysis:

- At a designated time point after the injection, the animal can be used for behavioral testing or euthanized for tissue analysis (e.g., immunohistochemistry, biochemical assays).

Preparation and Handling of VIP Peptide

- **Storage:** Lyophilized VIP peptide should be stored at -20°C or -80°C for long-term stability.
- **Reconstitution:** Reconstitute the peptide in a small amount of sterile, distilled water or a buffer appropriate for your experiment (e.g., sterile PBS or aCSF). Briefly vortex to dissolve.
- **Aliquoting:** To avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted peptide solution into single-use vials and store them at -20°C or -80°C.
- **Stability in Solution:** Peptide solutions are less stable than the lyophilized powder. For experiments, thaw an aliquot and keep it on ice. Avoid prolonged storage of the peptide in solution at room temperature.

Conclusion

Vasoactive Intestinal Peptide is a pleiotropic neuropeptide with significant modulatory roles in the central nervous system. The protocols and data provided here offer a foundation for researchers to investigate the diverse functions of VIP in neuroscience. While the VIP (1-12) fragment currently lacks evidence for a role in the brain, the study of the full-length peptide continues to provide valuable insights into neuronal signaling, plasticity, and the pathophysiology of neurological disorders.

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